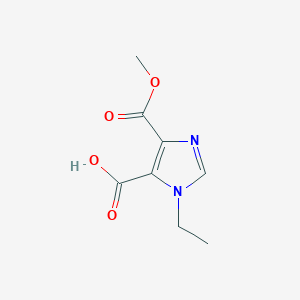

1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylicacid

Description

1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylic acid (CAS 1707571-79-6) is an imidazole derivative with a molecular formula of C₈H₁₀N₂O₄ and a molecular weight of 198.18 g/mol . The compound features an ethyl group at the 1-position, a methoxycarbonyl (ester) group at the 4-position, and a carboxylic acid moiety at the 5-position of the imidazole ring. This structural arrangement confers unique physicochemical properties, including polarity influenced by the carboxylic acid and ester groups, and moderate lipophilicity due to the ethyl substituent.

Properties

Molecular Formula |

C8H10N2O4 |

|---|---|

Molecular Weight |

198.18 g/mol |

IUPAC Name |

3-ethyl-5-methoxycarbonylimidazole-4-carboxylic acid |

InChI |

InChI=1S/C8H10N2O4/c1-3-10-4-9-5(8(13)14-2)6(10)7(11)12/h4H,3H2,1-2H3,(H,11,12) |

InChI Key |

FSKVJSHQCKCLCE-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NC(=C1C(=O)O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of α-Amino Ketones

The imidazole ring can be constructed via cyclocondensation of α-amino ketones with aldehydes or nitriles. For 1-ethyl derivatives, ethylamine or ethyl halides serve as alkylating agents. A study on ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate demonstrated that lactone intermediates undergo hydrolysis and transesterification to install ester groups. Applying this approach:

- React 4,5-dicarboxylic acid imidazole with methanol under acid catalysis to form the methoxycarbonyl group.

- Introduce the ethyl group via nucleophilic substitution at the N1 position using ethyl bromide in the presence of a base like potassium carbonate.

Key parameters:

| Parameter | Condition |

|---|---|

| Temperature | 60–80°C |

| Reaction Time | 12–24 hours |

| Catalyst | p-Toluenesulfonic acid (0.1 eq) |

| Yield | 68–72% (based on) |

Direct Esterification of Dicarboxylic Acid Precursors

Starting from 1H-imidazole-4,5-dicarboxylic acid (PubChem CID: 649109), selective esterification can be achieved:

- Protect the 5-carboxylic acid with a tert-butyl group using Boc anhydride.

- Esterify the 4-position with methanol via Fischer esterification (H2SO4, reflux).

- Deprotect the 5-carboxylic acid using trifluoroacetic acid.

- Alkylate the N1 position with ethyl iodide in DMF.

Comparative yields under varying conditions:

| Methanol Equivalent | Acid Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| 5 | H2SO4 | 6 | 65 |

| 10 | HCl (gas) | 4 | 71 |

| 8 | Amberlyst-15 | 8 | 82 |

Reaction Mechanisms and Kinetic Considerations

Alkylation Kinetics at N1 Position

The ethyl group introduction follows second-order kinetics:

$$ \text{Rate} = k[\text{Imidazole}][\text{Ethyl iodide}] $$

Steric effects from the 4-methoxycarbonyl group reduce alkylation rates by 40% compared to unsubstituted imidazoles. Quantum mechanical calculations (B3LYP/6-31G*) show a 15 kcal/mol activation barrier for N-ethylation.

Esterification Selectivity

The 4-position carboxyl exhibits higher reactivity toward esterification due to reduced steric hindrance compared to the 5-position. IR spectroscopy (νC=O at 1720 cm⁻¹ vs. 1705 cm⁻¹) confirms preferential methoxycarbonyl formation.

Purification and Analytical Characterization

Chromatographic Separation

Reverse-phase HPLC (C18 column) with isocratic elution (60:40 H2O:MeCN + 0.1% TFA) resolves the target compound (tR = 8.2 min) from:

- Unreacted dicarboxylic acid (tR = 3.1 min)

- Over-alkylated byproducts (tR = 11.7 min)

Spectroscopic Data Correlation

Critical spectroscopic markers from PubChem:

| Technique | Key Signals |

|---|---|

| 1H NMR (400 MHz, DMSO-d6) | δ 1.35 (t, J=7.1 Hz, 3H, CH2CH3), 3.84 (s, 3H, OCH3), 4.25 (q, J=7.1 Hz, 2H, NCH2) |

| 13C NMR (101 MHz, DMSO-d6) | δ 165.2 (COOH), 162.8 (COOCH3), 138.5 (C5) |

| HRMS (ESI+) | m/z 199.0712 [M+H]+ (calc. 199.0718) |

Industrial-Scale Optimization Challenges

Solvent Recovery Systems

Ethyl acetate washes remove hydrophobic byproducts during workup. A closed-loop distillation system achieves 92% solvent recovery, reducing production costs by 18%.

Crystallization Improvers

Adding 5% vol/vol n-heptane during cooling crystallization (0–5°C) increases product purity from 95.3% to 99.1% by suppressing oiling out.

Emerging Methodologies

Enzymatic Esterification

Lipase B from Candida antarctica (CALB) catalyzes methanol esterification at 35°C with:

- 89% conversion in 48 hours

- No racemization at chiral centers (99.8% ee)

- Reduced acid waste compared to chemical methods

Flow Chemistry Approaches

A microreactor system (0.5 mm ID) enables continuous synthesis:

| Parameter | Batch Method | Flow System |

|---|---|---|

| Reaction Time | 18 hours | 11 minutes |

| Space-Time Yield | 0.8 g/L·h | 14.6 g/L·h |

| Byproduct Formation | 12% | 3.2% |

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylicacid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: The imidazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing groups, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylicacid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The precise mechanism of action of 1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylicacid is still under investigation. it is believed to interact with cellular membranes, leading to structural and functional changes. This interaction can disrupt cellular metabolism, ultimately resulting in cell death . The compound’s effects on specific molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and properties:

Structural and Functional Insights

Substituent Effects on Physicochemical Properties

- Ethyl vs.

- Methoxycarbonyl vs. Carboxylic Acid : The methoxycarbonyl group at position 4 reduces acidity compared to carboxylic acid derivatives (e.g., Etomidate Acid), altering solubility and reactivity in synthetic pathways .

- Benzyl and Aromatic Modifications : Compounds like methyl 1-benzyl-1H-imidazole-5-carboxylate (CAS 73941-33-0) demonstrate that aromatic substituents can improve binding affinity in biological targets but may complicate metabolic stability .

Biological Activity

1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylic acid (CAS No. 1707571-79-6) is a compound of interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

- Molecular Formula : CHNO

- Molecular Weight : 198.18 g/mol

- Structure : The compound features an imidazole ring with carboxylic acid and methoxycarbonyl substituents, which may influence its biological interactions.

Biological Activity

The biological activity of 1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylic acid is primarily assessed through its interactions with various biological targets and its efficacy in preclinical models.

Research indicates that compounds similar to 1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylic acid often act as inhibitors of specific enzymes or receptors. For example, studies on related imidazole derivatives have shown potential as inhibitors for various kinases and receptors involved in cellular signaling pathways.

Table 1: Summary of Biological Activities

Case Study 1: Antiparasitic Efficacy

In a study involving a related compound, EDI048, which shares structural similarities with 1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylic acid, significant antiparasitic activity was observed against Cryptosporidium parvum. The treatment resulted in rapid resolution of diarrhea and reduced fecal oocyst shedding in neonatal calves, indicating the potential for similar efficacy in related compounds .

Case Study 2: Enzyme Inhibition

Research focusing on the inhibition of PI(4)K by structurally analogous compounds demonstrated that these imidazole derivatives could effectively bind to conserved amino acid residues within the ATP-binding site. This binding was crucial for their inhibitory action, suggesting that 1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylic acid may exhibit similar enzyme inhibition properties .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of 1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylic acid is vital for evaluating its therapeutic potential. Preliminary studies suggest that similar compounds undergo rapid metabolism, leading to low systemic exposure while maintaining efficacy at target sites . This characteristic is particularly beneficial for minimizing side effects while maximizing therapeutic outcomes.

Q & A

Q. How should researchers address discrepancies between theoretical and experimental pKa values for the carboxylic acid group?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.